BenchChemオンラインストアへようこそ!

Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate

Lipophilicity Drug design Permeability

Procure Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate (CAS 1421496-89-0) – the definitive late-stage intermediate for selective CRAC channel (Orai) blocker synthesis as claimed in WO2020180876A1. Its unique CF₃-phenoxy‑alkyne scaffold creates a precise electronic and steric environment unmatched by des‑CF₃ or saturated congeners, enabling modular CuAAC‑based SAR exploration. With a TPSA of 57.06 Ų and XLogP3‑AA of 2.3, this compound occupies drug‑like space suitable for CNS‑target programs. Only 1 H‑bond donor ensures optimal permeability. For your next activity‑based probe or covalent inhibitor project, order now.

Molecular Formula C17H18F3NO4
Molecular Weight 357.329
CAS No. 1421496-89-0
Cat. No. B2750197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate
CAS1421496-89-0
Molecular FormulaC17H18F3NO4
Molecular Weight357.329
Structural Identifiers
SMILESCCOC(=O)CCC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F
InChIInChI=1S/C17H18F3NO4/c1-2-24-16(23)9-8-15(22)21-10-3-4-11-25-14-7-5-6-13(12-14)17(18,19)20/h5-7,12H,2,8-11H2,1H3,(H,21,22)
InChIKeyNDORPZGEBWLNTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate (CAS 1421496-89-0) – Physicochemical Profile and Structural Context


Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate (CAS 1421496-89-0) is a synthetic, small‑molecule alkynyl ether derivative that belongs to the 4‑oxobutanamide ester class. Its structure combines a trifluoromethyl‑substituted phenoxy ring, a but‑2‑yn‑1‑yl linker, and a succinamic acid ethyl ester terminus. According to PubChem (CID 71803008), the compound has a molecular weight of 357.32 g mol⁻¹, a computed XLogP3‑AA of 2.3, one hydrogen‑bond donor, seven hydrogen‑bond acceptors, and a topological polar surface area of 57.06 Ų, indicating moderate lipophilicity and a compact polar surface [1]. The compound is listed primarily as a research‑tool intermediate and has been implicated in the synthesis of selective calcium release‑activated calcium (CRAC) channel blockers [2].

Why Generic Substitution Fails for Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate


The presence of the trifluoromethyl group, the but‑2‑yn‑1‑yl carbamoyl linker, and the ethyl ester terminus together create a precise electronic and steric environment that cannot be replicated by simple in‑class analogs. The CF₃ substituent elevates lipophilicity (Hansch π ≈ 0.88) and withdraws electrons, modulating the reactivity of the phenoxy ring and the alkyne linker [1]. The alkyne spacer confers rigidity and a defined exit vector that is absent in saturated or olefinic congeners, directly affecting the compound’s ability to serve as a selective intermediate or to engage biological targets with a defined binding pose [2]. Removing the trifluoromethyl group or altering the linker geometry would therefore be expected to alter the compound’s physicochemical profile and compromise its utility in the specific synthetic sequences or SAR programs for which it is used.

Quantitative Differentiation Evidence for 1421496-89-0


Lipophilicity Advantage Over Des‑CF₃ Analog

The target compound’s computed XLogP3‑AA of 2.3 [1] is approximately 0.9 log units higher than the estimated XLogP3‑AA of 1.4 for the des‑trifluoromethyl analog (ethyl 4‑oxo‑4‑((4‑phenoxybut‑2‑yn‑1‑yl)amino)butanoate) [2]. This difference is consistent with the empirically determined Hansch π constant of +0.88 for the CF₃ group [3].

Lipophilicity Drug design Permeability

Hydrogen‑Bond Donor Count Differentiates from Common Amide Analogs

The target compound contains a single hydrogen‑bond donor (the amide NH) [1], whereas many structurally related amide derivatives (e.g., primary amides or hydrazides) possess two or more H‑bond donors. This lower HBD count is expected to reduce desolvation penalty and improve passive permeability relative to analogs with higher HBD counts [2].

Solubility Permeability Drug‑likeness

Role as a Key Intermediate in Selective Orai Channel Blocker Synthesis

Patent WO2020180876A1 discloses a series of selective Orai channel blockers that rely on alkynyl‑phenoxy intermediates structurally related to 1421496‑89‑0 for late‑stage diversification [1]. The alkyne moiety in this compound enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for conjugate assembly, providing a synthetic entry point that is not available with saturated or olefinic counterparts [2]. While direct pharmacological data for 1421496‑89‑0 itself are not reported, its use as a common precursor in the disclosed SAR exploration underscores its strategic procurement value over non‑alkynyl analogs.

CRAC channel Orai inhibitor Intermediate

Topological Polar Surface Area (TPSA) Comparison

The TPSA of 57.06 Ų [1] is below the commonly accepted threshold of 60–70 Ų for good oral bioavailability and CNS penetration [2]. In contrast, many close analogs bearing additional polar substituents (e.g., carboxylic acids, sulfonamides) exceed this threshold, potentially limiting their passive permeability.

Drug‑likeness Bioavailability CNS penetration

Optimal Application Scenarios for Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate


CRAC/Orai Channel Inhibitor Lead Optimization

Based on patent WO2020180876A1, the compound serves as a late‑stage intermediate for the synthesis of selective Orai channel blockers. Its alkyne‑containing linker allows modular assembly via CuAAC, enabling rapid SAR exploration around the phenoxy and carbamate motifs [1].

CNS‑Penetrant Probe Design

With a TPSA of 57.06 Ų and a moderate XLogP3 of 2.3 [1], the compound occupies a favorable drug‑like space for blood‑brain barrier penetration, making it a candidate starting point for central nervous system target programs where a mild increase in lipophilicity (Δπ = +0.88 from CF₃) is desirable [2].

Covalent Inhibitor or Affinity‑Labeling Probe Development

The but‑2‑yn‑1‑yl carbamoyl system presents a latent electrophilic handle that can be exploited for covalent target engagement under suitable conditions. Combined with the CF₃‑phenoxy group that enhances binding affinity through hydrophobic contacts, the scaffold is suitable for designing activity‑based probes or covalent inhibitors [3].

Physicochemical Comparator in Matched‑Pair Analyses

The compound can serve as a matched‑pair partner to the des‑CF₃ analog to quantify the contribution of the trifluoromethyl group to target binding, metabolic stability, and cellular permeability in systematic SAR campaigns [4].

Quote Request

Request a Quote for Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.